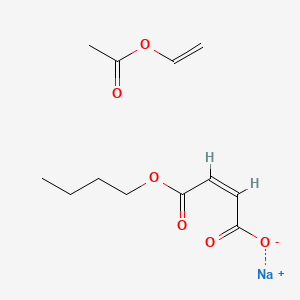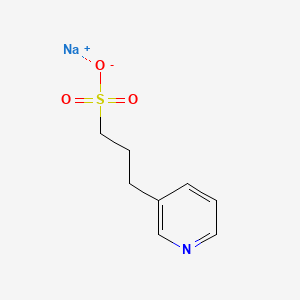
3-Pyridinepropanesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinepropanesulfonic acid, sodium salt is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a propanesulfonic acid group, with the sulfonic acid group being neutralized by a sodium ion. This compound is known for its solubility in water and its applications in various chemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanesulfonic acid, sodium salt typically involves the sulfonation of 3-pyridinepropane. One common method is the reaction of 3-pyridinepropane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinepropanesulfonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different pyridine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinepropanesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinepropanesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the pyridine ring can engage in π-π interactions with aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isethionic acid, sodium salt: Similar in structure with a sulfonic acid group, but with a different carbon backbone.
3-Hydroxypropane-1-sulfonic acid, sodium salt: Another sulfonic acid derivative with a different functional group attached to the carbon chain.
Uniqueness
3-Pyridinepropanesulfonic acid, sodium salt is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives. This uniqueness makes it valuable in specific applications where the pyridine ring’s electronic properties are advantageous.
Propriétés
Numéro CAS |
68039-20-3 |
|---|---|
Formule moléculaire |
C8H10NNaO3S |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
sodium;3-pyridin-3-ylpropane-1-sulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c10-13(11,12)6-2-4-8-3-1-5-9-7-8;/h1,3,5,7H,2,4,6H2,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
WSQAWHRSJJIJSE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CN=C1)CCCS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
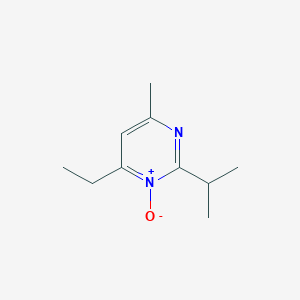
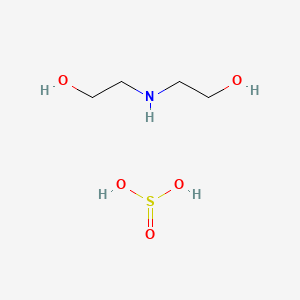

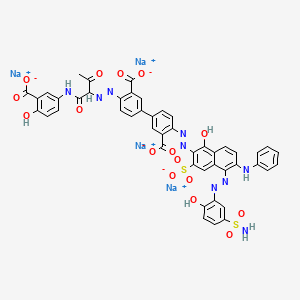
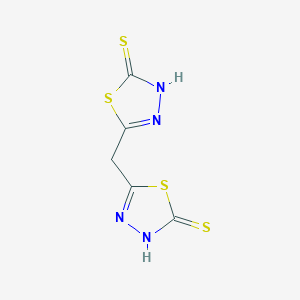
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
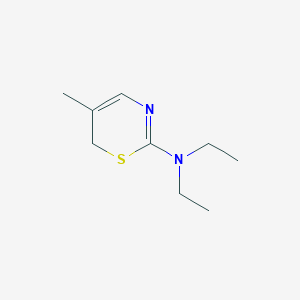
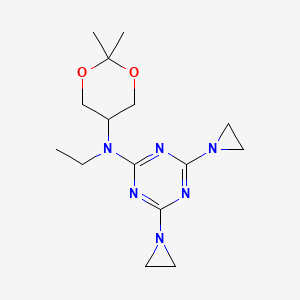

![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)
